molecular formula C26H22N4O3 B2833487 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207047-07-1

3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2833487
CAS No.: 1207047-07-1
M. Wt: 438.487
InChI Key: JPGMJBJTSYBGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic chemical compound of significant interest in medicinal chemistry research, integrating two pharmacologically active moieties: a quinazoline-2,4(1H,3H)-dione core and a 1,2,4-oxadiazole ring. The quinazoline-2,4-dione scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Scientific literature has extensively reported that derivatives of this scaffold function as fluoroquinolone-like inhibitors, targeting the bacterial enzymes DNA gyrase and topoisomerase IV, making them promising leads in the development of novel antimicrobial agents to address growing bacterial resistance problems . Furthermore, the quinazolinone core is a key structural component in compounds exhibiting a broad spectrum of other research activities, including anticancer and anti-inflammatory effects . The 1,2,4-oxadiazole heterocycle is another valuable scaffold, often incorporated into molecular designs to improve pharmacokinetic properties and contribute to binding affinity with biological targets . The specific molecular architecture of this compound, which features a methylbenzyl group at the 3-position and an ortho-tolyl-substituted 1,2,4-oxadiazole at the 1-position of the quinazoline-dione ring, is designed for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate new chemical entities with potential efficacy against Gram-positive and Gram-negative bacterial strains, as well as in screens for cytotoxic activity against various cancer cell lines . This product is intended for research purposes only by trained professionals. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1207047-07-1

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)29(26(30)32)16-23-27-24(28-33-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3

InChI Key

JPGMJBJTSYBGKX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis involves multi-step reactions to construct the quinazoline core and oxadiazole moiety. A representative route includes:

Step 1: Formation of the Quinazoline Core

  • Starting Material : Anthranilic acid derivatives are cyclized with urea or thiourea under acidic conditions to yield quinazoline-2,4(1H,3H)-dione .

  • Key Reaction :

    Anthranilic acid+UreaHCl, ΔQuinazoline-2,4(1H,3H)-dione\text{Anthranilic acid} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{Quinazoline-2,4(1H,3H)-dione}

Step 2: N-Alkylation for Oxadiazole Attachment

  • The quinazoline core undergoes N-alkylation with a pre-synthesized oxadiazole-methyl bromide derivative.

  • Conditions : DMF solvent, potassium carbonate, 60–80°C.

  • Yield : ~65–75% after purification via column chromatography.

Step 3: Oxadiazole Ring Formation

  • The oxadiazole moiety is synthesized via cyclization of amidoximes with activated esters or nitriles.

  • Example :

    Amidoxime+Methyl cyanoacetateEtOH, Δ1,2,4-Oxadiazole\text{Amidoxime} + \text{Methyl cyanoacetate} \xrightarrow{\text{EtOH, Δ}} \text{1,2,4-Oxadiazole}

Functional Group Reactivity

The compound participates in reactions characteristic of its functional groups:

Quinazoline Core Reactions

  • Nucleophilic Addition : The carbonyl groups at positions 2 and 4 undergo nucleophilic attack by amines or hydrazines .

    Quinazoline-2,4-dione+HydrazineHydrazide Derivative\text{Quinazoline-2,4-dione} + \text{Hydrazine} \rightarrow \text{Hydrazide Derivative}
  • Condensation Reactions : Reacts with aldehydes to form Schiff bases under mild acidic conditions.

Oxadiazole Ring Reactivity

  • Substitution Reactions : The oxadiazole nitrogen at position 3 participates in electrophilic substitution with halogenating agents (e.g., SOCl2\text{SOCl}_2).

  • Ring-Opening : Under strong acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4), the oxadiazole ring can hydrolyze to form carboxylic acid derivatives.

Transformations Under Oxidative/Reductive Conditions

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO4\text{KMnO}_4, H2O/AcOH\text{H}_2\text{O}/\text{AcOH}Carboxylic acid derivative (from methylbenzyl group)58%
ReductionNaBH4\text{NaBH}_4, MeOH\text{MeOH}Alcohol derivative (quinazoline C=O reduction)42%

Cross-Coupling Reactions

The aromatic rings (quinazoline and o-tolyl) undergo Suzuki-Miyaura coupling with aryl boronic acids:

  • Catalyst : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, K2CO3\text{K}_2\text{CO}_3, DMF/H2_2O.

  • Example :

    Compound+PhB(OH)2PdAryl-Substituted Derivative\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd}} \text{Aryl-Substituted Derivative}
  • Application : Used to introduce electron-withdrawing/donating groups for structure-activity studies.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photodegradation : UV exposure in solution leads to cleavage of the oxadiazole ring, forming nitrile and amide byproducts.

Comparative Reactivity with Analogues

Substituent on OxadiazoleReactivity TrendNotes
o-Tolyl (ortho-methyl)Reduced electrophilic substitution due to steric hindranceSlower reaction rates vs. p-tolyl analogues
m-Tolyl (meta-methyl)Moderate reactivityBalanced steric/electronic effects
4-Chlorophenyl Enhanced electrophilic substitutionElectron-withdrawing group activates ring

Key Research Findings

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups on the oxadiazole ring show enhanced antibacterial potency (e.g., MIC = 8 µg/mL against S. aureus) .

  • Solubility Optimization : Etherification of the quinazoline hydroxyl group improves aqueous solubility by 10-fold .

Scientific Research Applications

The compound 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. This article explores its applications, supported by relevant data and case studies.

Anticancer Activity

Research has indicated that compounds containing the quinazoline moiety can exhibit significant anticancer properties. The compound under consideration has been studied for its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline are effective in inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that regulate cell cycle and apoptosis, suggesting that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The presence of oxadiazole in the compound's structure suggests potential antimicrobial activity. Oxadiazoles have been reported to exhibit antibacterial and antifungal effects.

Case Study: Antimicrobial Screening

In a recent screening study, derivatives similar to this compound were tested against various bacterial strains. The results indicated that compounds with oxadiazole groups showed promising activity against resistant bacterial strains, highlighting their potential as novel antimicrobial agents.

Neurological Applications

Research into quinazoline derivatives has also revealed their potential neuroprotective effects. These compounds may be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of a related quinazoline derivative in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal death and improve cognitive function, warranting further exploration for therapeutic use in conditions like Alzheimer's disease.

Material Science

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes.

    Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with 1,2,4-Triazole Derivatives

highlights 1,2,4-triazole derivatives (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones) with antinociceptive, anticancer, and antiviral activities. While structurally distinct due to the triazole core, these compounds share key features with the target molecule:

  • Substituent Effects: Both incorporate aromatic groups (e.g., aryl, methylbenzyl) that modulate bioactivity.
  • Synthesis Complexity : Multi-step syntheses involving cyclization and coupling reactions are common to both classes, as seen in the preparation of triazole derivatives via elemental and spectral characterization .

Key Difference : The quinazoline-dione core in the target compound may offer greater hydrogen-bonding capacity compared to triazoles, influencing target specificity.

Comparison with Oxazolone-Based Combretastatin Analogs

describes combretastatin analogs containing oxazolone rings (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one). These compounds emphasize the role of methoxy groups in anticancer activity.

  • Substituent Positioning : The o-tolyl group in the target compound contrasts with the para-methoxy groups in combretastatin analogs, suggesting divergent binding modes (e.g., tubulin inhibition vs. kinase targeting) .

Comparison with Coumarin-Benzodiazepine Hybrids

details coumarin-benzodiazepine hybrids (e.g., compound 4g/h) with tetrazole and pyrazolone moieties. While these lack quinazoline-dione or oxadiazole units, their synthesis methods (e.g., cyclocondensation) parallel the multi-step strategies likely required for the target compound.

  • Characterization Techniques : Both classes rely on NMR, IR, and mass spectrometry for structural confirmation, underscoring standardized protocols in heterocyclic chemistry .

Comparison with Triazole-Thione Derivatives

examines 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, highlighting methoxy substituents’ role in bioactivity.

  • Lipophilicity vs. Polarity : The target compound’s methylbenzyl and o-tolyl groups may increase lipophilicity compared to methoxy-substituted triazole-thiones, affecting pharmacokinetics (e.g., metabolic stability) .
  • Bioactivity : Triazole-thiones exhibit bacteriostatic and hypoglycemic activities, whereas the quinazoline-dione core in the target compound is more commonly linked to kinase inhibition, suggesting divergent therapeutic applications .

Biological Activity

The compound 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant studies and data.

Chemical Structure

The compound features a quinazoline backbone substituted with a 4-methylbenzyl group and an oxadiazole moiety. This structural configuration is significant as it influences the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit notable antimicrobial properties. For instance:

  • Study Findings : A series of quinazoline-2,4(1H,3H)-dione derivatives were tested against various bacterial strains using the Agar well diffusion method. The results indicated moderate activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with oxadiazole moieties showed enhanced efficacy against Staphylococcus aureus and Escherichia coli with inhibition zones ranging from 10 to 13 mm and MIC values between 70 and 80 mg/mL .
CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
14aStaphylococcus aureus1270
14bCandida albicans1375
15Escherichia coli1180

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential:

  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, certain quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cancer signaling pathways .
  • Case Study : In vitro studies have shown that specific quinazoline compounds exhibit cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the 1 and 3 positions of the quinazoline ring significantly affect their anticancer potency .

Antiviral Activity

The antiviral potential of quinazoline derivatives is another area of interest:

  • Research Findings : A study highlighted that novel synthesized quinazolines displayed potent antiviral activity against vaccinia virus and adenovirus. For instance, one derivative exhibited an EC50 value of 1.7 μM against vaccinia virus, significantly lower than that of standard antiviral drugs .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives under reflux with acetic anhydride .
  • Step 2: Introduction of the oxadiazole moiety via condensation of amidoximes with activated carboxylic acids, often using microwave-assisted techniques (e.g., 150°C, 30 minutes) to accelerate reaction rates .
  • Step 3: Alkylation or substitution reactions to attach the 4-methylbenzyl and o-tolyl groups, employing solvents like DMF or DMSO with NaH/K₂CO₃ as bases . Critical factors : Microwave irradiation reduces side reactions (yield: ~75% vs. 50% with conventional heating). Purity is monitored via TLC/HPLC .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry of substituents (e.g., methylbenzyl protons at δ 2.3–2.5 ppm; oxadiazole C=O at ~160 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 483.18) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., quinazoline C=O stretch at 1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

Substituent Position Functional Group Impact on Activity Reference
Oxadiazole ring (C-5)o-Tolyl vs. phenylo-Tolyl enhances lipophilicity, improving blood-brain barrier penetration in CNS targets .
Quinazoline (N-1)Methylbenzyl vs. ethylMethylbenzyl increases steric bulk, reducing off-target binding in kinase assays .
C-7 positionHalogen (e.g., Cl)Electron-withdrawing groups improve metabolic stability but reduce solubility .

Methodological note : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .

Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?

Discrepancies arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM ATP) alter IC₅₀ values by 3–5 fold .
  • Cell line specificity : Antiproliferative activity in MCF-7 (breast cancer) vs. A549 (lung cancer) may differ due to expression levels of target proteins . Resolution : Standardize protocols (e.g., CLSI guidelines) and validate findings across ≥3 independent replicates .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce phosphate esters at the quinazoline N-3 position to enhance aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (tested via DSC/XRD) .
  • Nanoparticle encapsulation : PLGA nanoparticles (size: 150–200 nm) increase plasma half-life in rodent models .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Issue : Low yields (~40%) in oxadiazole cyclization due to competing side reactions.
  • Solution : Use flow chemistry with immobilized catalysts (e.g., ZnCl₂ on silica) to improve regioselectivity .

Q. How to design experiments for evaluating metabolic stability?

  • In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .
  • Key metabolites : Hydroxylation at the methylbenzyl group (major) and oxadiazole ring cleavage (minor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.